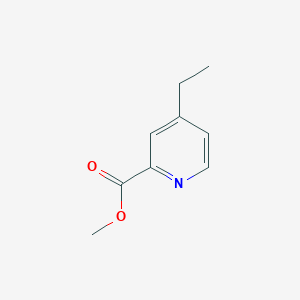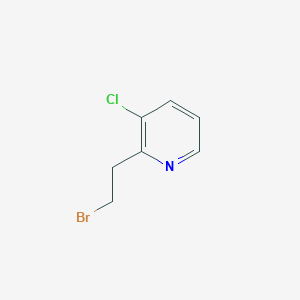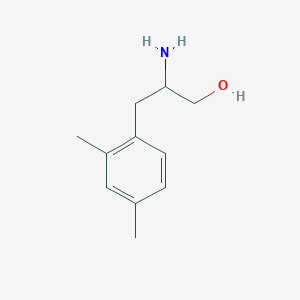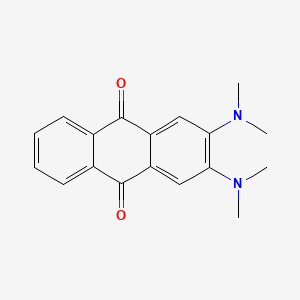
Sodium 2-(methoxycarbonyl)pyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(methoxycarbonyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C7H6NNaO4S It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its unique structural features, which include a methoxycarbonyl group and a sulfinate group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(methoxycarbonyl)pyridine-3-sulfinate typically involves the reaction of 2-(methoxycarbonyl)pyridine with a suitable sulfinate source. One common method is the reaction of 2-(methoxycarbonyl)pyridine with sodium sulfinate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(methoxycarbonyl)pyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield sulfide derivatives.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the methoxycarbonyl group in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Sodium 2-(methoxycarbonyl)pyridine-3-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of sodium 2-(methoxycarbonyl)pyridine-3-sulfinate involves its functional groups. The sulfinate group can act as a nucleophile or an electrophile, depending on the reaction conditions. The methoxycarbonyl group can undergo nucleophilic attack, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic properties of the pyridine ring, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
- Sodium pyridine-3-sulfinate
- Sodium 2-(methoxycarbonyl)pyridine-4-sulfinate
- Sodium 2-(methoxycarbonyl)pyridine-5-sulfinate
Comparison: Sodium 2-(methoxycarbonyl)pyridine-3-sulfinate is unique due to the position of the methoxycarbonyl and sulfinate groups on the pyridine ring This specific arrangement can influence the compound’s reactivity and selectivity in chemical reactions
Properties
Molecular Formula |
C7H6NNaO4S |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
sodium;2-methoxycarbonylpyridine-3-sulfinate |
InChI |
InChI=1S/C7H7NO4S.Na/c1-12-7(9)6-5(13(10)11)3-2-4-8-6;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
XIWCCQAORPZRMV-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)



![1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione](/img/structure/B13125243.png)

